9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, two butoxy groups, and an ethyl group attached to the indoloquinoxaline core
Preparation Methods
The synthesis of 9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst, such as glacial acetic acid or hydrochloric acid, under reflux conditions . The resulting intermediate is then subjected to further functionalization reactions, including bromination and alkylation, to introduce the bromine and butoxy groups . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave irradiation or other advanced techniques to reduce reaction times .
Chemical Reactions Analysis
9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound can insert itself between the base pairs of DNA, disrupting the normal function of the DNA molecule and inhibiting processes such as replication and transcription . This mechanism is similar to that of other DNA-intercalating agents, which are often used in cancer therapy and antiviral treatments .
Comparison with Similar Compounds
9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Lacks the bromine and butoxy groups, resulting in different chemical and biological properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of bromine, which can lead to variations in reactivity and biological activity.
2,3-dimethyl-6-ethyl-6H-indolo[2,3-b]quinoxaline: Features methyl groups instead of butoxy groups, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C24H28BrN3O2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
9-bromo-2,3-dibutoxy-6-ethylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H28BrN3O2/c1-4-7-11-29-21-14-18-19(15-22(21)30-12-8-5-2)27-24-23(26-18)17-13-16(25)9-10-20(17)28(24)6-3/h9-10,13-15H,4-8,11-12H2,1-3H3 |
InChI Key |
LUVZIKYGZFGYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC)OCCCC |
Origin of Product |
United States |
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